

# Technical Guide: 5-Fluoro-2-isopropoxy Substituted Chiral Amines

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## Compound of Interest

Compound Name: *1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine*

CAS No.: 1019607-45-4

Cat. No.: B1386043

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## Executive Summary & Pharmacophore Significance

The 1-(5-fluoro-2-isopropoxyphenyl)ethylamine scaffold represents a high-value "chiral building block" used to modulate potency and physicochemical properties in small-molecule therapeutics. It serves as a bioisostere to the 2,6-dichloro-3-fluorophenyl moiety found in first-generation ALK inhibitors (e.g., Crizotinib), offering improved solubility and distinct metabolic profiles.

## Core Structural Advantages

| Feature      | Chemical Role                                              | Pharmacological Impact                                                                                                             |
|--------------|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| 5-Fluorine   | Electronic modulation ( $\sigma$ -inductively withdrawing) | Metabolic Block: Prevents oxidative metabolism at the para-position relative to the ether, extending half-life ( ).                |
| 2-Isopropoxy | Steric bulk & Lipophilicity                                | Conformational Lock: Forces the phenyl ring out of planarity with adjacent systems, improving selectivity for ATP-binding pockets. |
| Chiral Amine | Stereogenic center ( or )                                  | Vector Control: Directs the molecule into specific sub-pockets (e.g., ribose binding region) with high enantiomeric selectivity.   |

## Physicochemical Properties

The following data represents the consensus properties for the free base form of (S)-1-(5-fluoro-2-isopropoxyphenyl)ethylamine.

| Property          | Value (Approx.)    | Note                                                   |
|-------------------|--------------------|--------------------------------------------------------|
| Molecular Formula |                    | -                                                      |
| Molecular Weight  | 197.25 g/mol       | Fragment-like space                                    |
| cLogP             | 2.4 – 2.6          | Moderate lipophilicity; good CNS penetration potential |
| pKa (Conj. Acid)  | 9.2 – 9.5          | Basic amine; exists as cation at physiological pH      |
| TPSA              | ~21 Å <sup>2</sup> | High membrane permeability                             |
| Rotatable Bonds   | 3                  | Rigidified by the 2-isopropoxy steric clash            |

## Synthesis & Chiral Resolution

High-purity synthesis of this motif requires controlling the stereocenter at the benzylic position. Two primary methodologies are recommended: Ellman's Sulfinamide Chemistry (Chemical) and Biocatalytic Transamination (Enzymatic).

### Method A: Asymmetric Synthesis via Ellman's Auxiliary

This method is preferred for gram-scale discovery chemistry due to its reliability and high diastereoselectivity ( ).

#### Reaction Scheme Visualization



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Caption: Figure 1. Asymmetric synthesis workflow using (S)-tert-butylsulfinamide to establish the benzylic stereocenter.

## Detailed Protocol (Ellman Approach)

- Ether Formation:
  - Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in DMF.
  - Add  
  
(2.0 eq) and 2-bromopropane (1.5 eq).
  - Heat to 60°C for 4 hours. Aqueous workup yields the isopropoxy ketone.
- Imine Formation:
  - Combine the ketone (1.0 eq) and  
  
-(-)-tert-butylsulfonamide (1.2 eq) in THF.
  - Add  
  
(2.0 eq) dropwise. Stir at 70°C for 16h.
  - Critical Checkpoint: Monitor conversion by LCMS. The imine is sensitive to hydrolysis; quench carefully with brine.
- Reduction:
  - Cool the imine solution to -48°C.
  - Add  
  
(5.0 eq) or L-Selectride (for higher selectivity).
  - Warm to room temperature (RT) and quench.
- Deprotection:
  - Treat the sulfonamide intermediate with 4M HCl in dioxane/MeOH.
  - Precipitate the product as the hydrochloride salt with diethyl ether.

## Method B: Biocatalytic Transamination

Ideal for scale-up (>100g), this method uses

-Transaminases (ATA) to convert the ketone directly to the chiral amine with

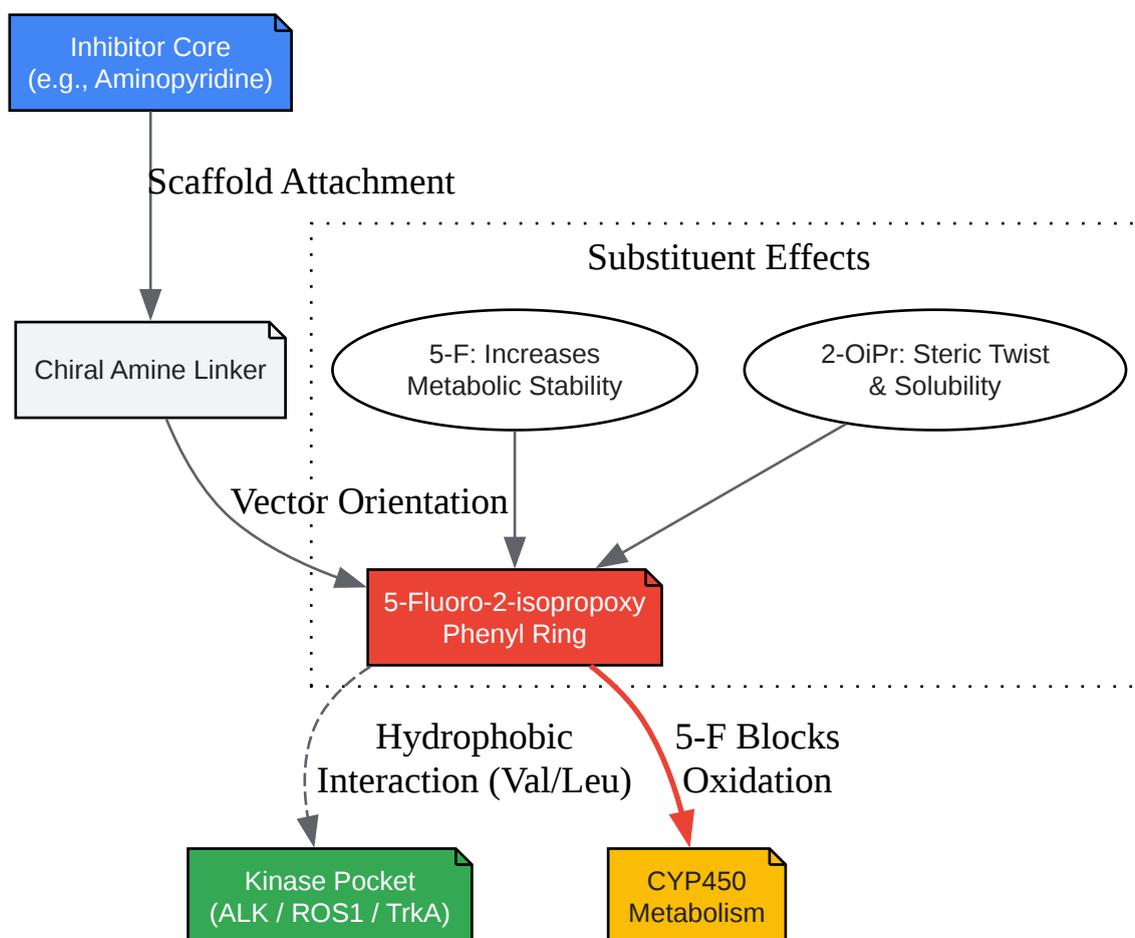
ee.

- Enzyme Source: *Vibrio fluvialis* (Vf-ATA) or engineered variants (e.g., Codexis ATA panels).
- Amine Donor: Isopropylamine (1M) or Alanine/LDH system.
- Conditions: pH 7.0–8.0, 30°C, DMSO cosolvent (10-20%).

## Pharmacological Applications & SAR Logic

The 5-fluoro-2-isopropoxy motif is designed to optimize the Structure-Activity Relationship (SAR) in kinase inhibitors.

### Signal Transduction & Binding Logic



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Caption: Figure 2. Pharmacophore logic demonstrating how the 5-F and 2-OiPr substituents enhance binding and stability.

## Key Interactions:

- **Metabolic Shielding:** The C5 position of the aniline ring is a "soft spot" for CYP450 oxidation. Fluorination here significantly reduces clearance.
- **Solubility Boost:** The isopropoxy group disrupts crystal packing energy compared to a methoxy or chloro substituent, often improving thermodynamic solubility.
- **Selectivity:** The bulk of the isopropoxy group often clashes with the "gatekeeper" residues in off-target kinases, improving the selectivity profile for the intended target (e.g., ALK vs. EGFR).

## References

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## Sources

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